1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Description
1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative with a complex substitution pattern. Its IUPAC name reflects the presence of a 2,6-dichlorobenzyl group at position 1, a methylsulfanyl group at position 4, and a phenyl group at position 6 of the pyridine core. The molecular formula is C₂₀H₁₃Cl₃N₂OS, with a molecular weight of 435.75 g/mol . This compound belongs to the 2-pyridone class, characterized by a ketone oxygen at position 2 and a nitrile group at position 2. Such derivatives are of interest due to their structural similarity to bioactive molecules, including those with antimicrobial and antioxidant properties .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2OS/c1-26-19-10-18(13-6-3-2-4-7-13)24(20(25)14(19)11-23)12-15-16(21)8-5-9-17(15)22/h2-10H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERZMTNUZMZWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves multiple steps, typically starting with the preparation of the pyridinecarbonitrile core. The synthetic route may include:
Step 1: Formation of the pyridinecarbonitrile core through a cyclization reaction.
Step 2: Introduction of the 2,6-dichlorobenzyl group via a nucleophilic substitution reaction.
Step 3: Addition of the methylsulfanyl group through a thiolation reaction.
Step 4: Final oxidation to form the oxo group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activities.
Inducing oxidative stress: Leading to cell damage and apoptosis in targeted cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the pyridin-2(1H)-one family. Below is a detailed analysis of key differences and biological activities:
Table 1: Structural and Functional Comparison of Selected Pyridin-2(1H)-one Derivatives
Key Observations
Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., bromo, chloro) at position 4 enhances antioxidant activity. For example, the 4-bromophenyl derivative exhibits 79.05% DPPH scavenging, comparable to ascorbic acid (82.71%) . In contrast, electron-donating groups (e.g., methoxy) at position 4 reduce activity (17.55% in the 4-methoxyphenyl analog) . The 2,6-dichlorobenzyl group in the target compound may improve metabolic stability compared to monosubstituted analogs (e.g., 2-chlorobenzyl in ), though direct data are lacking.
Structural Variations and Molecular Weight :
- Substitution at position 1 (benzyl vs. dichlorobenzyl) significantly alters molecular weight and steric bulk. The 2,6-dichlorobenzyl group increases molecular weight by ~69 g/mol compared to the 2-chlorobenzyl analog .
- The methylsulfanyl group at position 4 is conserved across analogs, suggesting its role in stabilizing the pyridine core or modulating solubility .
Antimicrobial Activity: Pyridin-2(1H)-ones with hydroxy-methoxyaryl substituents (e.g., 4-hydroxy-3-methoxyphenyl) show moderate inhibition against Staphylococcus aureus and Escherichia coli .
Biological Activity
1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 478042-77-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 401.31 g/mol. It has a predicted boiling point of approximately 540.8 °C and a density of 1.42 g/cm³ . The compound's structure includes a pyridine ring, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study evaluating the antibacterial activity of pyridine derivatives found that modifications on the benzyl and methylsulfanyl groups can enhance efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in specific cancer cell lines, likely through the modulation of apoptotic pathways involving caspases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular targets:
- Inhibition of Enzymatic Activity : The presence of the methylsulfanyl group may enhance the compound's ability to interact with enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain some neuropharmacological effects observed in related compounds.
Case Studies
Several case studies have reported on the biological activity of similar compounds:
- Antimicrobial Study : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
- Cancer Research : In vitro studies revealed that a related pyridine derivative reduced cell viability in breast cancer cell lines by up to 70%, indicating potential for further development as an anticancer agent .
- Inflammation Model : Animal models treated with structurally similar compounds showed reduced swelling and inflammatory markers, supporting the hypothesis of anti-inflammatory activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2,6-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile?
- Methodology : The compound can be synthesized via a multi-step process involving cyclocondensation of substituted pyridine precursors. For example, outlines a Suzuki-Miyaura coupling for aryl boronic acids and halogenated intermediates, which may be adapted for introducing the 2,6-dichlorobenzyl group. Key steps include:
- Use of palladium catalysts (e.g., [Pd(dppf)Cl₂]) under nitrogen atmosphere.
- Optimization of solvent systems (toluene/ethanol/aqueous bicarbonate) and temperature (85°C).
- Purification via column chromatography to isolate intermediates .
- Data Considerations : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- X-ray crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve dihydropyridine derivatives, highlighting bond angles (e.g., C–C–N torsion angles ~179.68°) and steric effects from substituents like dichlorophenyl groups .
- NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns. For instance, aromatic protons in the 6-phenyl group appear as multiplet signals at δ 7.2–7.8 ppm, while methylsulfanyl groups show singlets near δ 2.5 ppm .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability).
- HPLC-MS : Identify degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dichlorobenzyl group influence reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Compare activation energies for reactions with electron-deficient vs. electron-rich aryl halides. suggests steric hindrance from dichlorophenyl groups reduces reaction yields by ~15–20% in analogous systems .
- Kinetic studies : Use in-situ IR spectroscopy to track intermediate formation rates under varying temperatures.
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) and cellular viability (MTT assays) to validate pharmacological activity. highlights discrepancies between in vitro potency (IC₅₀ = 0.5 µM) and cellular efficacy (EC₅₀ = 5 µM) due to membrane permeability issues .
- Molecular docking : Align with crystallographic data (e.g., PDB IDs) to resolve conflicting binding mode predictions .
Q. How can the methylsulfanyl group be functionalized to enhance pharmacological properties?
- Methodology :
- Oxidative desulfurization : Treat with mCPBA (meta-chloroperbenzoic acid) to convert –SMe to –SO₂Me, improving solubility (logP reduction by ~0.8 units) .
- Click chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted delivery .
Q. What are the implications of polymorphism on crystallization and bioavailability?
- Methodology :
- Powder X-ray diffraction (PXRD) : Compare polymorphic forms (e.g., Form I vs. Form II) under different solvent conditions (ethanol/water mixtures).
- Dissolution testing : Simulate gastric fluid (pH 1.2) to correlate crystal morphology (needle vs. plate) with dissolution rates .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
